Cas no 31542-62-8 (1,3-Dipropylxanthine)

1,3-Dipropylxanthine 化学的及び物理的性質
名前と識別子
-
- 1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione
- 1,3-Dipropylxanthine
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl-
- 1,3-di-n-propylxanthine
- 1,3-dipropyl-3,7-dihydro-1h-purine-2,6-dione
- 1,3-Dipropyl-3,7-dihydro-purin-2,6-dion
- 1,3-dipropyl-3,7-dihydro-purine-2,6-dione
- dipropylxanthine
- Z02T66W92D
- AKOS016004647
- 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- PDSP1_000328
- FT-0667703
- 31542-62-8
- CAS_169317
- BDBM82032
- SCHEMBL515771
- 1,3-dipropyl-7H-purine-2,6-dione
- PDSP1_000983
- UNII-Z02T66W92D
- 26674-51-1
- PDSP2_000326
- L000861
- 1,3-dipropyl-xanthine
- PDSP2_001217
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-
- CHEMBL157655
- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIPROPYL
- BDBM50227331
- PDSP1_001233
- GTPL427
- NSC_169317
- PDSP2_000967
- XANTHINE, 1,3-DIPROPYL-
- J-018455
- 1,3-Dipropyl-3,9-dihydro-purine-2,6-dione
- Q27076915
- (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17?-pregn-5(10)-en-20-yn-3-one
- MJVIGUCNSRXAFO-UHFFFAOYSA-N
- DTXSID00185447
- (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one
- DB-068477
-
- インチ: InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
- InChIKey: MJVIGUCNSRXAFO-UHFFFAOYSA-N
- ほほえんだ: CCCN1C2=C(C(=O)N(CCC)C1=O)N=CN2
計算された属性
- せいみつぶんしりょう: 238.14300
- どういたいしつりょう: 236.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 69.3A^2
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.236
- ゆうかいてん: 204-206°C
- ふってん: 459.9°Cat760mmHg
- フラッシュポイント: 232°C
- 屈折率: 1.558
- PSA: 65.01000
- LogP: 0.03700
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1,3-Dipropylxanthine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
1,3-Dipropylxanthine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Dipropylxanthine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138504-1g |
1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
31542-62-8 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | D492450-50mg |
1,3-Dipropylxanthine |
31542-62-8 | 50mg |
$ 150.00 | 2023-09-07 | ||
TRC | D492450-250mg |
1,3-Dipropylxanthine |
31542-62-8 | 250mg |
$ 666.00 | 2023-04-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213513-50mg |
1,3-Dipropylxanthine, |
31542-62-8 | 50mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AD51007-50mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 50mg |
$255.00 | 2023-12-30 | ||
A2B Chem LLC | AD51007-10mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 10mg |
$225.00 | 2024-04-20 | ||
A2B Chem LLC | AD51007-5mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 5mg |
$182.00 | 2024-04-20 | ||
TRC | D492450-500mg |
1,3-Dipropylxanthine |
31542-62-8 | 500mg |
$ 1160.00 | 2023-04-14 | ||
Alichem | A449040550-1g |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 95% | 1g |
$659.40 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-213513-50 mg |
1,3-Dipropylxanthine, |
31542-62-8 | 50mg |
¥2,407.00 | 2023-07-11 |
1,3-Dipropylxanthine 関連文献
-
Romain Duroux,Antonella Ciancetta,Philip Mannes,Jinha Yu,Shireesha Boyapati,Elizabeth Gizewski,Said Yous,Francisco Ciruela,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2017 8 1659
-
Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
-
Romain Duroux,Antonella Ciancetta,Philip Mannes,Jinha Yu,Shireesha Boyapati,Elizabeth Gizewski,Said Yous,Francisco Ciruela,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2017 8 1659
-
Stephen P. Andrews,Benjamin Tehan Med. Chem. Commun. 2013 4 52
-
5. Californium-252 plasma desorption mass spectrometry as an aid in the synthesis of a series of adenosine and xanthine conjugatesKenneth A. Jacobson,Lewis K. Pannell,Kenneth L. Kirk,Henry M. Fales,Edward A. Sokoloski J. Chem. Soc. Perkin Trans. 1 1986 2143
-
Micha? Za?uski,Katarzyna Stanuch,Tadeusz Karcz,Sonja Hinz,Gniewomir Latacz,Ewa Szymańska,Jakub Schabikowski,Agata Doro?-P?onka,Jadwiga Handzlik,Anna Drabczyńska,Christa E. Müller,Katarzyna Kie?-Kononowicz Med. Chem. Commun. 2018 9 951
-
Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920
-
Stephen J. Briddon,Richard J. Middleton,Andrew S. Yates,Michael W. George,Barrie Kellam,Stephen J. Hill Faraday Discuss. 2004 126 197
-
Barbara Cosimelli,Giovanni Greco,Sonia Laneri,Ettore Novellino,Antonia Sacchi,Simona Collina,Daniela Rossi,Sandro Cosconati,Elisabetta Barresi,Sabrina Taliani,Maria Letizia Trincavelli,Claudia Martini Med. Chem. Commun. 2018 9 81
1,3-Dipropylxanthineに関する追加情報
1,3-Dipropylxanthine (CAS No. 31542-62-8): An Overview of Its Properties, Applications, and Recent Research
1,3-Dipropylxanthine (CAS No. 31542-62-8) is a synthetic xanthine derivative that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique properties and potential therapeutic applications. This compound is structurally similar to other xanthines such as caffeine and theophylline, but it exhibits distinct pharmacological effects that make it a valuable candidate for various research and clinical purposes.
The chemical structure of 1,3-Dipropylxanthine consists of a xanthine core with propyl groups attached to the 1 and 3 positions. This specific substitution pattern confers the compound with enhanced lipophilicity and altered binding affinities to adenosine receptors, which are key targets in the modulation of various physiological processes. The adenosine receptor family includes four subtypes (A1, A2A, A2B, and A3), each with distinct roles in the central nervous system (CNS) and peripheral tissues.
1,3-Dipropylxanthine has been extensively studied for its ability to act as a selective antagonist of adenosine A1 receptors. This property makes it particularly useful in investigating the role of A1 receptors in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Recent research has shown that 1,3-Dipropylxanthine can modulate neurotransmitter release and neuronal excitability, potentially offering neuroprotective benefits.
In addition to its neuroprotective effects, 1,3-Dipropylxanthine has been explored for its potential in treating respiratory conditions. Studies have demonstrated that this compound can improve bronchial smooth muscle relaxation and reduce airway inflammation, making it a promising candidate for the management of asthma and chronic obstructive pulmonary disease (COPD). The mechanism underlying these effects is thought to involve the inhibition of phosphodiesterase enzymes and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels.
The pharmacokinetic properties of 1,3-Dipropylxanthine have also been well-characterized. It exhibits good oral bioavailability and a relatively long half-life, which are advantageous for sustained therapeutic effects. However, like other xanthines, it can interact with certain drugs and may require dose adjustments in patients with hepatic or renal impairment. Therefore, careful monitoring is essential when using 1,3-Dipropylxanthine in clinical settings.
CAS No. 31542-62-8, the unique identifier for 1,3-Dipropylxanthine, is crucial for researchers and clinicians to accurately reference this compound in scientific literature and regulatory documents. The use of standardized chemical identifiers ensures consistency and precision in communication across different scientific disciplines.
In recent years, advancements in computational chemistry and molecular modeling have provided deeper insights into the binding interactions between 1,3-Dipropylxanthine and its target receptors. These studies have helped optimize the design of new derivatives with improved selectivity and potency. For instance, modifications to the propyl groups or the xanthine core have led to compounds with enhanced therapeutic profiles and reduced side effects.
The safety profile of 1,3-Dipropylxanthine has been evaluated through extensive preclinical studies. Animal models have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects on cardiovascular function or other organ systems. However, as with any new drug candidate, thorough clinical trials are necessary to fully assess its safety and efficacy in human subjects.
CAS No. 31542-62-8-based research continues to expand our understanding of adenosine receptor biology and its implications for human health. Ongoing studies are exploring the potential of 1,3-Dipropylxanthine-like compounds in treating a wide range of conditions beyond neurological disorders and respiratory diseases. For example, preliminary evidence suggests that these compounds may have anti-inflammatory properties that could be beneficial in managing autoimmune disorders such as rheumatoid arthritis.
In conclusion, 1,3-Dipropylxanthine (CAS No. 31542-62-8) represents a promising avenue for drug development due to its unique pharmacological properties and potential therapeutic applications. As research progresses, it is likely that this compound will continue to play a significant role in advancing our knowledge of adenosine receptor function and developing novel treatments for various medical conditions.
31542-62-8 (1,3-Dipropylxanthine) 関連製品
- 28822-58-4(3-Isobutyl-1-methylxanthine)
- 2850-36-4(1,3-Dibutylxanthine)
- 69-89-6(Xanthine)
- 5967-84-0(Theophylline monohydrate)
- 317-34-0(Aminophylline)
- 1076-22-8(3-Methylxanthine)
- 109987-37-3(1H-Purine-2,6-dione-2-13C,3,7-dihydro-1-(methyl-d3)- (9CI))
- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)
- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)
- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)




